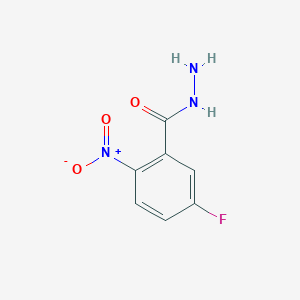

5-Fluoro-2-nitrobenzohydrazide

Description

Significance of Benzohydrazide (B10538) Derivatives in Organic Synthesis and Coordination Chemistry

Benzohydrazide and its derivatives are a cornerstone in the synthesis of a wide array of heterocyclic compounds and serve as versatile ligands in coordination chemistry. rsc.orgresearchgate.net The hydrazide functional group (-CONHNH2) is a key pharmacophore, a molecular feature responsible for a substance's physiological or pharmacological actions. researchgate.net This has led to the extensive use of benzohydrazide derivatives in the development of compounds with a range of biological activities. rsc.orgresearchgate.net

In organic synthesis, the reactivity of the hydrazide moiety allows for its condensation with aldehydes and ketones to form hydrazones. These reactions are fundamental in creating more complex molecular architectures.

Furthermore, the nitrogen and oxygen atoms of the hydrazide group act as excellent coordination sites for metal ions, making benzohydrazide derivatives valuable ligands in the formation of metal complexes. researchgate.net These complexes exhibit diverse geometries and can possess unique catalytic and material properties. researchgate.net The coordination of benzohydrazide derivatives to metal centers can result in complexes with unique properties and potential applications in various scientific fields. researchgate.net

The Role of Fluorine and Nitro Substituents in Modulating Aromatic Compound Reactivity and Electronic Structure

The introduction of fluorine and nitro groups into an aromatic ring dramatically alters its electronic landscape and chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly impact the acidity of nearby protons and the reactivity of the aromatic ring towards nucleophilic substitution. smolecule.com

The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. smolecule.com Its presence deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. smolecule.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. The electronic interplay between these substituents in 5-Fluoro-2-nitrobenzohydrazide is therefore expected to create a unique reactivity profile.

Overview of Research Challenges and Opportunities in the Investigation of this compound

A significant challenge in the investigation of this compound is the limited availability of direct research focused on the compound itself. Much of the existing literature reports on its derivatives, particularly N'-substituted hydrazones, suggesting that this compound is primarily synthesized as a reactive intermediate. researchgate.netscispace.com This presents an opportunity for researchers to conduct foundational studies to fully characterize the compound and explore its intrinsic properties.

The key opportunity lies in leveraging the unique electronic properties conferred by the fluoro and nitro substituents. The activated aromatic ring is primed for nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. The hydrazide moiety can be readily condensed with various aldehydes and ketones to generate novel hydrazones, which can then be used as ligands for the synthesis of new metal complexes with potentially interesting catalytic, magnetic, or photoluminescent properties. researchgate.netscispace.com

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to establish a comprehensive understanding of its synthesis, characterization, and reactivity. This includes the development of efficient and scalable synthetic routes to the compound. A crucial aspect of this inquiry is the detailed characterization of the molecule using modern spectroscopic techniques to create a definitive data profile.

Further objectives involve exploring the synthetic utility of this compound as a building block. This encompasses investigating its reactivity in nucleophilic aromatic substitution and condensation reactions to generate novel derivatives. A systematic study of the coordination chemistry of this compound with various metal ions would also be a key research direction, aiming to uncover new metal-organic frameworks and coordination polymers with unique structural and functional properties.

Research Findings

While direct experimental data for this compound is not extensively published, its synthesis can be inferred from standard organic chemistry procedures and from the synthesis of its precursors and derivatives.

Synthesis

The synthesis of this compound would typically commence from its corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. chemicalbook.com This precursor is commercially available and can be synthesized by the nitration of 3-fluorobenzoic acid. chemsrc.com The conversion of the carboxylic acid to the hydrazide can be achieved by reacting it with hydrazine (B178648) hydrate (B1144303), often in a suitable solvent like ethanol (B145695).

Alternatively, the carboxylic acid can first be converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield the desired benzohydrazide. This two-step process can sometimes offer higher purity of the final product.

Characterization

Detailed experimental characterization data for this compound is scarce in the public domain. However, based on its structure, the following spectroscopic properties can be anticipated:

Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and nitro substituents. Resonances for the -NH and -NH₂ protons of the hydrazide group would also be present. derpharmachemica.comchemicalbook.comchemicalbook.com |

| ¹³C NMR | Resonances for the seven carbon atoms, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitro groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹). researchgate.netrsc.orgmdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (199.14 g/mol ). bldpharm.com |

This table presents expected data based on general spectroscopic principles and data from similar compounds. Actual experimental values may vary.

Derivatives of this compound have been synthesized and characterized. For instance, the condensation of a related nitrobenzohydrazide with an isatin (B1672199) derivative yielded N'-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide, for which detailed IR, NMR, and mass spectrometry data have been reported. scispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O3/c8-4-1-2-6(11(13)14)5(3-4)7(12)10-9/h1-3H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBKLTHYPMIJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Fluoro 2 Nitrobenzohydrazide

Nucleophilic Reactivity at the Carbonyl and Aromatic Centers

The structure of 5-Fluoro-2-nitrobenzohydrazide features two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the aromatic carbon bearing the fluorine atom.

Aromatic Center : The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during the substitution process. This activation facilitates the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. researchgate.netbeilstein-journals.org Polyvinylamine, for example, can be functionalized through nucleophilic substitution with fluoro-aromatic compounds that are activated by electron-withdrawing groups in the ortho and/or para positions. researchgate.net This reactivity allows for the introduction of diverse substituents at the 5-position of the benzohydrazide (B10538) scaffold.

Carbonyl Center and Hydrazide Moiety : The hydrazide functional group itself is a potent nucleophile, specifically at the terminal nitrogen atom (-NH2). This nitrogen readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, initiating condensation reactions. The carbonyl group of the hydrazide can also be a target for nucleophiles, although this is less common than the reactions involving the hydrazide's terminal nitrogen.

Electrophilic Transformations on the Aromatic Ring

In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. Both the nitro group (-NO2) and the fluorine atom (-F) are electron-withdrawing groups that reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles such as nitronium or acylium ions. Consequently, typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are generally difficult to achieve under standard conditions.

Reaction with Aldehydes and Ketones: Formation of Hydrazone Derivatives (Schiff Bases)

One of the most significant reactions of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones, a class of Schiff bases. nih.govnih.govmdpi.com This reaction is a reliable method for creating new C=N bonds and extending the molecular framework. mdpi.com

The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. nih.gov This process is frequently catalyzed by a small amount of acid. scihorizon.com

The formation of hydrazones is a well-established condensation reaction that proceeds via a two-step mechanism, often under acidic catalysis.

Nucleophilic Addition : The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of this compound attacking the partially positive carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

Dehydration : Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product with a characteristic C=N double bond.

The presence of electron-withdrawing groups on the benzohydrazide moiety can influence the nucleophilicity of the amino group and thus affect the reaction rate.

The reaction with aldehydes and ketones provides a straightforward pathway to a vast library of structurally diverse hydrazone derivatives. beilstein-journals.orgmdpi.comscihorizon.com By simply varying the carbonyl component, a wide range of substituents (aliphatic, aromatic, heterocyclic) can be incorporated into the final molecule. This modularity is a key feature in the synthetic utility of this compound.

Below is a table illustrating the potential structural diversity of hydrazones derived from this compound and various carbonyl compounds.

| Carbonyl Reactant | Resulting Hydrazone Derivative Name | R1 | R2 |

| Benzaldehyde | (E)-N'-(benzylidene)-5-fluoro-2-nitrobenzohydrazide | Phenyl | H |

| Acetone | (E)-5-fluoro-2-nitro-N'-(propan-2-ylidene)benzohydrazide | Methyl | Methyl |

| 4-Hydroxybenzaldehyde | (E)-5-fluoro-N'-(4-hydroxybenzylidene)-2-nitrobenzohydrazide | 4-Hydroxyphenyl | H |

| 2-Furaldehyde | (E)-5-fluoro-N'-(furan-2-ylmethylene)-2-nitrobenzohydrazide | 2-Furyl | H |

| Cyclohexanone | (E)-N'-(cyclohexylidene)-5-fluoro-2-nitrobenzohydrazide | - | -(CH2)5- |

This table is illustrative and represents the expected products from the reaction.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The derivatives of this compound, particularly its hydrazones, are valuable precursors for the synthesis of various fused heterocyclic systems. airo.co.in The presence of multiple reactive sites allows for subsequent cyclization reactions, leading to the formation of stable five- or six-membered rings. Fused heterocyclic compounds are a significant class of organic molecules with diverse applications. airo.co.inekb.eg The inclusion of fluorine atoms can also enhance the properties of these heterocyclic systems. rsc.orgsemanticscholar.org

For instance, the cyclocondensation of the related 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines has been shown to produce quinazolines or 3-aminoisoquinolines, demonstrating the utility of the 2-fluoro-5-nitrobenzene scaffold in building fused systems. osi.lv

Intramolecular cyclization offers a direct route to constructing complex polycyclic molecules from this compound derivatives. The specific pathway and resulting heterocyclic system depend on the nature of the substituents and the reaction conditions.

Oxadiazole Formation : N-acylhydrazones derived from this compound can undergo oxidative cyclization, often using reagents like acetic anhydride, to form 1,3,4-oxadiazole (B1194373) rings.

Triazole Formation : In the presence of a suitable one-carbon synthon, the hydrazide moiety can be elaborated to form a fused triazole ring system.

Pyran or Pyridine (B92270) Ring Fusion : If the hydrazone derivative contains an appropriately positioned activated methylene (B1212753) group (e.g., from a β-ketoester used in the initial condensation), intramolecular cyclization can lead to the formation of fused six-membered rings like pyrans or pyridines.

The strategic design of the initial hydrazone provides a powerful tool for directing these intramolecular cyclization events to yield specific and complex heterocyclic architectures.

Formation of Nitrogen-Containing Heterocycles

The hydrazide functional group within this compound is a key synthon for the construction of various five-membered nitrogen-containing heterocyclic rings, such as pyrazoles and oxadiazoles. These reactions typically proceed through cyclocondensation pathways with appropriate bifunctional reagents.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives from hydrazide precursors is a well-established route in heterocyclic chemistry. youtube.comorientjchem.org For this compound, this transformation is typically achieved by reaction with a 1,3-dicarbonyl compound. The reaction initiates with the condensation of the more nucleophilic terminal nitrogen of the hydrazide with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. nih.gov

A representative reaction is shown in the scheme below:

Scheme 1: General Synthesis of Pyrazole Derivatives from this compound

(Reaction of this compound with a 1,3-diketone (e.g., acetylacetone) in a suitable solvent like ethanol (B145695), often with acid catalysis, yields the corresponding N-acyl pyrazole derivative.)

Oxadiazoles: The hydrazide moiety can also be utilized to form 1,3,4-oxadiazole rings. A common method involves a two-step process starting with the acylation of the terminal nitrogen of this compound with an aromatic carboxylic acid or its derivative (like an acyl chloride). The resulting N,N'-diacylhydrazine intermediate is then subjected to cyclodehydration. nih.gov Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this dehydration step. nih.gov

Scheme 2: General Synthesis of 1,3,4-Oxadiazole Derivatives from this compound

(The synthesis involves reacting this compound with an aromatic carboxylic acid in the presence of a dehydrating agent like POCl₃ to yield the 2,5-disubstituted 1,3,4-oxadiazole.)

The table below summarizes typical reaction conditions for these heterocyclic formations.

| Heterocycle | Reagents | Typical Conditions |

| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | Ethanol, Reflux, Acid catalyst (e.g., Acetic Acid) |

| 1,3,4-Oxadiazole | Aromatic Carboxylic Acid, POCl₃ | Reflux |

Reduction Chemistry of the Nitro Group and its Derivatives

The reduction of the aromatic nitro group is a pivotal transformation, as it converts the strongly electron-withdrawing nitro functionality into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. This reaction opens pathways to a wide array of further derivatives, including fused heterocyclic systems.

The selective reduction of the nitro group in the presence of the hydrazide moiety is a primary consideration. Aromatic nitro groups can be reduced using various methods, including catalytic hydrogenation or chemical reducing agents. jsynthchem.com

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas are effective. The choice of catalyst and reaction conditions can be tuned to achieve selectivity. For instance, Raney nickel is also a viable catalyst.

Chemical Reduction: A variety of chemical reagents can reduce aromatic nitro groups. jsynthchem.com These include metal/acid systems like tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) in ammonium (B1175870) chloride. researchgate.net Sodium borohydride (B1222165) (NaBH₄) alone is generally not effective for reducing nitro groups but can be activated by transition metal complexes. jsynthchem.com For selective reduction in poly-nitro compounds, reagents like sodium sulfide (B99878) (Na₂S) or sodium polysulfide (Na₂Sₓ) can be employed, which tend to reduce the least sterically hindered nitro group. echemi.comstackexchange.com

The general transformation is depicted below:

Scheme 3: Reduction of the Nitro Group in this compound

(The nitro group is reduced to an amino group, yielding 2-amino-5-fluorobenzohydrazide.)

A summary of common reducing systems is provided in the table.

| Method | Reagent/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature | Generally high yields and clean reaction. |

| Chemical Reduction | Sn, HCl | Reflux | Classic method, requires acidic conditions. |

| Chemical Reduction | Zn, NH₄Cl | Aqueous medium, Room Temperature | Milder conditions compared to Sn/HCl. researchgate.net |

| Chemical Reduction | NaBH₄ / Ni(PPh₃)₄ | Ethanol | Enhanced reactivity of NaBH₄ with a catalyst. jsynthchem.com |

Functional Group Interconversions on the Hydrazide Moiety

The hydrazide group (-CONHNH₂) itself is a reactive handle that can undergo further transformations, most notably acylation and sulfonylation at the terminal nitrogen atom. These reactions allow for the extension of the molecular framework and the introduction of diverse functionalities.

Acylation: The terminal -NH₂ group of the hydrazide is nucleophilic and readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable N,N'-diacylhydrazine derivatives. mdpi.com To ensure monosubstitution and prevent reaction at the less nucleophilic nitrogen adjacent to the carbonyl group, these reactions are often carried out at low temperatures. mdpi.com

Scheme 4: Acylation of this compound

(Reaction with an acyl chloride (R'COCl) in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding N-acyl derivative.)

Sulfonylation: In a similar fashion, the terminal nitrogen can be sulfonylated using sulfonyl chlorides. This reaction leads to the formation of N-sulfonylated hydrazide derivatives, which are of interest in medicinal chemistry.

Scheme 5: Sulfonylation of this compound

(Reaction with a sulfonyl chloride (R'SO₂Cl) in the presence of a base affords the N-sulfonylated product.)

The conditions for these interconversions are summarized below.

| Reaction | Reagent | Typical Conditions |

| Acylation | Acyl Chloride or Anhydride | Aprotic solvent (e.g., THF, Dichloromethane), Base (e.g., Pyridine), 0 °C to Room Temperature |

| Sulfonylation | Sulfonyl Chloride | Aprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), Room Temperature |

Coordination Chemistry and Metal Complexation of 5 Fluoro 2 Nitrobenzohydrazide

Ligand Properties of Benzohydrazides

Benzohydrazides are a class of organic compounds that are derivatives of benzoic acid and hydrazine (B178648). Their ability to form stable metal complexes is attributed to the presence of multiple potential donor atoms and the formation of chelate rings. biomedgrid.comnih.govnih.govresearchgate.netresearchgate.netekb.eg

The benzohydrazide (B10538) moiety typically acts as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazide group. biomedgrid.comat.ua This dual coordination is a key feature of their ligating ability. The amide group in benzohydrazides offers two potential binding sites: the oxygen and nitrogen atoms. iosrjournals.org

The coordination can occur in two tautomeric forms of the ligand: the keto form and the enol form. In the keto form, the metal ion binds to the carbonyl oxygen and the amino nitrogen. In the enol form, which can be formed in solution, a proton transfer occurs from the hydrazinic nitrogen to the keto group, resulting in an iminol form. mtct.ac.in This deprotonated enolic form then coordinates to the metal ion through the enolic oxygen and the azomethine nitrogen. iosrjournals.org The specific coordination mode can be influenced by factors such as the pH of the medium and the nature of the metal ion. mtct.ac.in

The simultaneous binding of both the oxygen and nitrogen atoms to a central metal ion results in the formation of a stable five-membered chelate ring. at.ua This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The formation of these stable rings is a driving force for the complexation of benzohydrazides with metal ions. mtct.ac.in

The conformation of the benzohydrazide ligand can change upon complexation. nih.gov In the solid state, hydrazones, which are derivatives of hydrazides, predominantly exist in the amido (keto) form. mtct.ac.in However, upon coordination to a metal ion, the ligand may adopt a specific conformation to accommodate the geometric preferences of the metal center. This can involve rotation around single bonds to minimize steric hindrance and optimize the coordination geometry. The planarity of the chelate ring can be influenced by the nature of the substituents on the benzoyl and hydrazide moieties.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with benzohydrazide ligands can be achieved through various routes, leading to complexes with diverse stoichiometries and geometries. nih.govnih.govresearchgate.netresearchgate.netekb.egresearchgate.net

A common method for the synthesis of metal-hydrazide complexes involves the direct reaction of a metal salt with the benzohydrazide ligand in a suitable solvent, often an alcohol like ethanol (B145695). ekb.eg The reaction is typically carried out by mixing stoichiometric amounts of the metal salt and the ligand, followed by refluxing the solution. ekb.eg The resulting complex often precipitates from the solution upon cooling and can be isolated by filtration.

In some cases, a base may be added to facilitate the deprotonation of the ligand and promote the formation of the enolic form for coordination. mtct.ac.in The choice of solvent is crucial, as benzohydrazide complexes are often soluble in polar organic solvents like DMF and DMSO but insoluble in water and nonpolar solvents. biomedgrid.comchemistryjournal.net

The nature of the transition metal ion plays a significant role in determining the structure and properties of the resulting complex. Different metal ions have distinct coordination preferences in terms of coordination number and geometry. For instance, some metal ions may form octahedral complexes, while others might prefer tetrahedral or square planar geometries. nih.gov

The stoichiometry of the reactants, specifically the metal-to-ligand molar ratio, is a critical factor that dictates the composition of the final complex. biomedgrid.com By controlling this ratio, it is possible to synthesize complexes with different numbers of ligand molecules coordinated to the metal center. For example, 1:1, 1:2, or even 2:1 metal-to-ligand ratios can be achieved, leading to mononuclear or polynuclear complexes. biomedgrid.commtct.ac.in The reaction conditions, such as temperature and pH, also influence the final product. mtct.ac.in

Structural Elucidation of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to determine the structure and bonding in transition metal complexes of benzohydrazides. nih.govresearchgate.netresearchgate.net

Table 1: Spectroscopic and Analytical Techniques for Structural Elucidation

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=O (carbonyl) and N-H (amino) groups of the hydrazide moiety upon complexation. The appearance of new bands can indicate the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. iosrjournals.org |

| ¹H NMR Spectroscopy | Can be used to study the conformational changes of the ligand upon complexation and to confirm the coordination sites. nih.gov |

| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex and can help in determining the coordination geometry of the metal ion. nih.gov |

| Mass Spectrometry | Helps in determining the molecular weight of the complex and confirming its stoichiometry. iosrjournals.org |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N) in the complex, which is used to determine its empirical formula. biomedgrid.com |

| Molar Conductivity Measurements | Used to determine the electrolytic nature of the complexes in solution, indicating whether the anions are coordinated to the metal ion or are present as counter-ions. biomedgrid.comchemistryjournal.net |

| Magnetic Susceptibility Measurements | Help in determining the oxidation state and the geometry of the metal ion in the complex by measuring its magnetic moment. biomedgrid.com |

Through the application of these techniques, researchers can build a comprehensive picture of the structure of metal complexes with 5-Fluoro-2-nitrobenzohydrazide and related ligands, which is essential for understanding their chemical reactivity and potential applications.

Coordination Geometries and Oxidation States

Benzohydrazide ligands, such as this compound, are versatile building blocks in coordination chemistry, capable of adopting various coordination modes and stabilizing metal ions in different oxidation states. The coordination behavior is largely dictated by the hydrazide functional group (-CONHNH2), which can exist in keto (-C(=O)NHNH2) or enol (-C(OH)=NNH2) tautomeric forms.

Typically, in the keto form, the ligand can act as a neutral bidentate donor, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen. Upon deprotonation, the enol form can act as a monoanionic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. This versatility allows for the formation of a wide array of coordination geometries.

Commonly observed geometries for metal complexes with benzohydrazide-type ligands include:

Octahedral: This is a frequent coordination geometry, particularly for transition metals in +2 and +3 oxidation states, such as Co(II), Ni(II), Cu(II), and Fe(III). In these complexes, the metal ion is typically coordinated to two or three bidentate hydrazide ligands, along with other co-ligands like water, halides, or pseudohalides, to satisfy a coordination number of six.

Square Planar: This geometry is often observed for d8 metal ions like Ni(II), Pd(II), and Pt(II), especially with deprotonated hydrazone ligands that can enforce a planar arrangement.

Tetrahedral: For metal ions like Zn(II), Cd(II), and sometimes Co(II), a tetrahedral geometry can be adopted, particularly when steric hindrance from bulky ligands is a factor.

Table 1: Potential Coordination Geometries and Metal Oxidation States for this compound Complexes (Hypothetical)

| Metal Ion | Common Oxidation State(s) | Likely Coordination Geometry |

| Copper(II) | +2 | Distorted Octahedral, Square Planar |

| Nickel(II) | +2 | Octahedral, Square Planar |

| Cobalt(II) | +2 | Octahedral, Tetrahedral |

| Zinc(II) | +2 | Tetrahedral, Octahedral |

| Iron(III) | +3 | Octahedral |

| Palladium(II) | +2 | Square Planar |

This table is illustrative and based on the known coordination chemistry of similar benzohydrazide ligands.

Supramolecular Assembly in the Solid State

In the solid state, metal complexes of benzohydrazide ligands often engage in extensive supramolecular assembly, driven by a variety of non-covalent interactions. These interactions play a crucial role in determining the final crystal packing and the macroscopic properties of the material.

For complexes of this compound, the following interactions would be anticipated to be significant:

Hydrogen Bonding: The presence of N-H groups in the hydrazide moiety provides ample opportunity for hydrogen bonding. These can occur between the complex molecules themselves (N-H···O=C) or with co-crystallized solvent molecules. The nitro group's oxygen atoms can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl rings can participate in π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings align. The electron-withdrawing nitro group would influence the electron density of the aromatic ring, potentially favoring specific stacking arrangements.

Halogen Bonding: The fluorine atom on the phenyl ring could participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophilic site on an adjacent molecule.

Coordination Polymers: If the hydrazide ligand bridges between two metal centers, extended one-, two-, or three-dimensional coordination polymers can be formed.

The interplay of these non-covalent interactions can lead to the formation of intricate and well-defined supramolecular architectures, such as chains, sheets, and three-dimensional networks. The specific nature of the supramolecular assembly would depend on the metal ion, the co-ligands present, and the crystallization conditions.

Mechanistic Aspects of Metal-Ligand Interactions

The formation of metal complexes with this compound would proceed through a ligand substitution reaction, where solvent molecules in the coordination sphere of a metal salt are replaced by the hydrazide ligand. The mechanism of this process is typically associative or dissociative, depending on the nature of the metal ion and the solvent.

Key mechanistic considerations for the interaction of this compound with metal ions include:

Tautomerism and Deprotonation: The equilibrium between the keto and enol forms of the hydrazide is a critical factor. The pH of the reaction medium can influence this equilibrium, with basic conditions favoring deprotonation of the enol form and the formation of anionic ligands. The electron-withdrawing nitro group would increase the acidity of the N-H protons, potentially facilitating deprotonation.

Chelation Effect: As a bidentate ligand, this compound would exhibit the chelate effect, leading to the formation of thermodynamically more stable complexes compared to those with analogous monodentate ligands.

Electronic Effects of Substituents: The fluoro and nitro substituents would have a significant electronic impact on the ligand. The strong electron-withdrawing nature of the nitro group would decrease the electron density on the donor atoms (oxygen and nitrogen), which might weaken the metal-ligand bond. Conversely, the inductive effect of the fluorine atom could also modulate the ligand's donor strength.

Kinetic studies, such as stopped-flow spectrophotometry, could provide insights into the rates and mechanisms of complex formation. Computational studies, including Density Functional Theory (DFT), would be valuable for elucidating the nature of the metal-ligand bonding and the electronic structure of the resulting complexes.

Potential for Catalytic Applications of Derived Metal Complexes

Metal complexes derived from hydrazide and hydrazone ligands have shown promise in a variety of catalytic applications. While no specific catalytic studies on this compound complexes have been reported, their potential can be inferred from related systems.

Potential catalytic applications for metal complexes of this compound could include:

Oxidation Reactions: Transition metal complexes are well-known catalysts for the oxidation of various organic substrates, including alcohols, alkenes, and sulfides. The specific metal center (e.g., Mn, Co, Cu) would be a key determinant of the catalytic activity and selectivity.

Reduction Reactions: Certain metal complexes can catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.

Carbon-Carbon Coupling Reactions: Palladium and copper complexes, in particular, are widely used as catalysts in C-C bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. The design of the ligand can influence the efficiency and selectivity of these transformations.

Polymerization: Some transition metal complexes act as initiators or catalysts in the polymerization of olefins and other monomers.

The catalytic performance of these hypothetical complexes would be influenced by several factors, including the nature of the metal ion, the coordination geometry, the electronic properties of the this compound ligand, and the reaction conditions. The presence of the electron-withdrawing groups on the ligand could modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles.

Table 2: Potential Catalytic Applications of this compound Metal Complexes (Hypothetical)

| Metal Ion | Potential Catalytic Reaction |

| Palladium(II) | C-C Coupling (e.g., Suzuki, Heck) |

| Copper(II) | Oxidation of Alcohols, C-N Coupling |

| Manganese(II/III) | Epoxidation of Alkenes |

| Cobalt(II) | Oxidation of Hydrocarbons |

| Ruthenium(II/III) | Hydrogenation, Transfer Hydrogenation |

This table is speculative and based on the known catalytic activities of similar metal-hydrazide complexes.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Fluoro 2 Nitrobenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of a compound in solution. For 5-Fluoro-2-nitrobenzohydrazide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unambiguously assign all proton, carbon, and fluorine resonances.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Determination

The ¹H NMR spectrum is used to identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The hydrazide functional group would present two signals for the N-H protons, which may be broad and their chemical shifts can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display signals for the six aromatic carbons and one carbonyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbonyl carbon of the hydrazide is expected to appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~165-170 |

| C-NO₂ | - | ~148-152 |

| C-F | - | ~160-165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic CH | ~7.5-8.5 | ~115-130 |

| Aromatic CH | ~7.5-8.5 | ~115-130 |

| Aromatic CH | ~7.5-8.5 | ~115-130 |

| NH | ~9.0-10.0 (broad) | - |

| NH₂ | ~4.5-5.5 (broad) | - |

Note: Predicted values are based on typical ranges for similar functional groups and substituted benzene rings. 'd' denotes a doublet, with an expected large one-bond coupling constant (¹JCF).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily helping to establish the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the aromatic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations which help in confirming the stereochemistry and conformation of the molecule.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) would result in a complex multiplet, further confirming its position on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Vibrational Analysis of Characteristic Bonds (C=O, N-H, C-F, N-O)

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The hydrazide N-H groups are expected to show absorption bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the hydrazide would be prominent, typically appearing around 1650-1680 cm⁻¹.

N-O Stretching: The nitro (NO₂) group will show two characteristic strong stretching vibrations, typically an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

C-F Stretching: A strong band for the carbon-fluorine bond is expected in the range of 1100-1250 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazide | N-H stretch | 3200-3400 | Medium |

| Carbonyl | C=O stretch | 1650-1680 | Strong |

| Nitro | N-O asymmetric stretch | 1500-1550 | Strong |

| Nitro | N-O symmetric stretch | 1330-1370 | Strong |

| Fluoroaromatic | C-F stretch | 1100-1250 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₆FN₃O₃), the molecular weight is 199.14 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of small molecules such as H₂O, NO₂, and N₂H₃, as well as cleavage of the bond between the carbonyl group and the benzene ring, providing further structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In a typical ESI-MS experiment, a solution of the compound is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound (molecular formula C₇H₆FN₃O₃, molecular weight 199.14 g/mol ), ESI-MS analysis in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 200.15. Depending on the solvent system and additives, adducts with other cations like sodium [M+Na]⁺ (m/z ≈ 222.13) or potassium [M+K]⁺ (m/z ≈ 238.10) might also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z ≈ 198.13.

Table 1: Illustrative ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 200.0495 | 200.0493 |

| [M+Na]⁺ | 222.0314 | 222.0311 |

| [M-H]⁻ | 198.0339 | 198.0342 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₇H₆FN₃O₃. The theoretical exact mass of the protonated molecule [C₇H₇FN₃O₃]⁺ is 200.0495. An experimental HRMS measurement yielding a value very close to this, with a low mass error, would provide strong evidence for the compound's identity and purity.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Crystal Lattice Parameters and Space Group Analysis

A successful crystallographic analysis of this compound would begin with the determination of the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). The arrangement of symmetry elements within the crystal would define its space group. This fundamental data describes the repeating three-dimensional framework of the crystal.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 819.6 |

| Z (molecules/unit cell) | 4 |

Bond Lengths, Bond Angles, and Torsional Angles

The primary output of a crystal structure determination is the precise coordinates of each atom. From these, exact bond lengths, bond angles, and torsional (dihedral) angles can be calculated. For this compound, this would reveal the geometry of the fluorinated nitrobenzene (B124822) ring and the hydrazide moiety. Key parameters would include the C-F, C-N (nitro), and various bonds within the hydrazide group (C=O, N-N, C-N). Torsional angles would describe the planarity of the molecule and the relative orientation of the benzene ring and the hydrazide functional group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The hydrazide group (-CONHNH₂) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O oxygen). The nitro group (-NO₂) also provides strong hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. These interactions would likely link adjacent molecules into chains, sheets, or more complex three-dimensional architectures. Furthermore, the presence of the aromatic benzene ring could lead to π-π stacking interactions, where the electron clouds of adjacent rings interact, further stabilizing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by electronic transitions involving the conjugated π-system of the nitroaromatic ring.

The presence of the nitro group and the benzene ring constitutes a significant chromophore. One would expect to observe high-intensity π → π* transitions, corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Additionally, the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the hydrazide moiety could give rise to lower intensity n → π* transitions. The solvent used for the analysis can influence the position of these absorption maxima; polar solvents tend to cause a blue shift (to shorter wavelengths) for n → π* transitions.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727)

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~270-290 | High (~10,000 - 15,000) |

| n → π | ~330-350 | Low (~100 - 500) |

Applications in Chemical Science and Advanced Materials Non Biological Focus

Role as a Synthetic Intermediate for Complex Organic Molecules

5-Fluoro-2-nitrobenzohydrazide serves as a valuable synthetic intermediate, providing a scaffold for the construction of a diverse array of complex organic molecules. Its utility stems from the reactivity of its hydrazide group and the influence of the electron-withdrawing nitro and fluoro substituents on the aromatic ring.

Precursor in Multi-Step Synthesis

The strategic placement of functional groups in this compound allows for its incorporation into multi-step synthetic sequences. These sequences are often designed to produce molecules with specific biological or material properties. While direct, documented multi-step syntheses commencing with this compound to yield complex, bioactive molecules are not extensively reported in readily available literature, the principles of modern organic synthesis, such as continuous flow chemistry, highlight the potential for such applications. scispace.comresearchgate.netsyrris.jprsc.org The hydrazide moiety can be readily converted into various other functional groups or used as a handle for coupling with other molecules, making it a versatile starting point for generating molecular diversity.

Building Block for Nitrogen-Containing Heterocycles

The hydrazide functional group is a well-established precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. This compound can be utilized in cyclocondensation reactions to form heterocycles such as pyrazoles, pyridazines, oxadiazoles, and triazoles.

For instance, the reaction of hydrazides with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazoles . Similarly, condensation with diketones or their equivalents can lead to the formation of pyridazines .

The conversion of hydrazides to 1,3,4-oxadiazoles is another common transformation, often achieved through reaction with carboxylic acids or their derivatives under dehydrating conditions. Furthermore, triazole rings can be constructed from hydrazide precursors through various synthetic routes. The presence of the fluoro and nitro groups on the benzoyl moiety of this compound can influence the reactivity and properties of the resulting heterocyclic systems.

Potential in Coordination Polymer and Metal-Organic Framework (MOF) Design

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of the organic ligand is crucial in determining the structure and properties of the resulting framework. While direct applications of this compound in MOF synthesis are not extensively documented, its derivatives, particularly Schiff bases, present significant potential as versatile ligands. rsc.orgnih.govscispace.com

Schiff bases derived from this compound can be synthesized by condensation with various aldehydes and ketones. These Schiff base ligands possess multiple coordination sites (e.g., the azomethine nitrogen and the carbonyl oxygen) that can bind to metal ions, leading to the formation of coordination polymers and MOFs. The fluorine and nitro substituents on the aromatic ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting framework, such as its porosity, stability, and catalytic activity. The use of fluorinated ligands, in particular, has been shown to impart hydrophobicity and unique gas sorption properties to MOFs. nih.gov

Applications in General Catalysis and Ligand Design for Chemical Transformations

The development of efficient catalytic systems is a cornerstone of modern chemistry. The design of ligands that can coordinate to metal centers and modulate their catalytic activity is a key aspect of this field. Derivatives of this compound, especially Schiff bases, are promising candidates for ligand design in catalysis. nih.govtijer.orgajrconline.org

Design of Catalytic Systems Utilizing this compound Derivatives

Transition metal complexes of Schiff bases derived from hydrazides have demonstrated catalytic activity in a variety of chemical transformations, including oxidation reactions. mdpi.comresearchgate.net For example, complexes of a Schiff base derived from 2-fluorobenzohydrazide (B1295203) and salicylaldehyde (B1680747) have been shown to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. mdpi.comresearchgate.net

The catalytic performance of these complexes is influenced by the nature of the metal ion and the structure of the ligand. The electronic effects of the fluoro and nitro groups in derivatives of this compound can fine-tune the electron density at the metal center, thereby influencing the catalytic cycle. The ability to systematically modify the ligand structure provides a powerful tool for developing catalysts with enhanced activity and selectivity for specific chemical transformations.

Contribution to Non-linear Optical (NLO) Materials Science

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant second-order NLO properties.

Hydrazone derivatives, which can be synthesized from this compound, are a class of compounds that have been investigated for their NLO properties. The formation of a hydrazone introduces a C=N-NH-C=O conjugated system, which can act as a π-bridge connecting electron-donating and electron-accepting groups. The 2-nitrophenyl group in this compound can act as an electron-accepting moiety. By condensing this compound with an aldehyde containing an electron-donating group, a D-π-A hydrazone with potential NLO activity can be synthesized.

Future Research Directions and Methodological Advances

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of novel and sustainable synthetic methodologies for 5-Fluoro-2-nitrobenzohydrazide is driven by the need for greener, more efficient, and economically viable production processes. Current research in related areas suggests several promising avenues.

One key area of future research involves the development of continuous flow synthesis. Unlike traditional batch processing, continuous flow methods, such as those used for producing intermediates like 5-fluoro-2-nitrophenol (B146956) from 2,4-difluoronitrobenzene (B147775), offer enhanced control over reaction parameters, improved safety, and higher yields. google.com Adapting this technology could lead to a more streamlined and scalable synthesis of this compound.

Another promising direction is the use of biomass-derived synthons. For instance, D-fructose has been successfully used as an environmentally benign C2 synthon in the metal-free synthesis of 2-hydroxymethylbenzimidazoles. nih.gov Exploring the use of such renewable starting materials could significantly reduce the environmental footprint of synthesizing hydrazide compounds.

Furthermore, research into alternative synthetic routes for key precursors, such as 2-fluoro-5-nitrobenzoic acid, can open new pathways. sigmaaldrich.comossila.com Mild reaction conditions, like those developed for the synthesis of 2-fluoro-5-nitrobenzonitrile (B100134) from 2-fluorobenzonitrile, could be adapted for the synthesis of this compound, potentially improving yield and reducing byproducts. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Precursors/Related Compounds |

|---|---|---|

| Continuous Flow Synthesis | Improved safety, scalability, higher yields | 2,4-Difluoronitrobenzene, 5-Fluoro-2-nitrophenol google.com |

| Biomass-Derived Synthons | Use of renewable resources, greener process | D-Fructose nih.gov |

| Mild Condition Synthesis | High conversion rates, controlled process | 2-Fluorobenzonitrile, 2-Fluoro-5-nitrobenzonitrile researchgate.net |

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding mechanisms, and ensuring product quality. Future research could focus on developing advanced spectroscopic probes based on the structural motifs present in this compound.

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique for monitoring molecular interactions and aggregation in real-time. nih.gov By functionalizing this compound or its reaction intermediates with fluorescent tags, it may be possible to use FCS to study reaction kinetics and mechanism in unprecedented detail. The development of novel fluorescent probes that specifically bind to reactants or products would be a key enabler for this approach. nih.gov

The fluorinated nitroaromatic core of this compound is similar to that of compounds used in the synthesis of fluorescent probes for detecting specific analytes. ossila.com For example, 2-fluoro-5-nitrobenzoic acid is a building block for probes that detect nucleophiles through fluorescence turn-on mechanisms. ossila.com This suggests that this compound itself could be a scaffold for developing new spectroscopic probes for monitoring various chemical or biological processes.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid design of new compounds and the accurate prediction of their properties. nih.gov These computational tools can be applied to accelerate the discovery of novel derivatives of this compound with desired characteristics.

ML models can be trained on existing datasets of related compounds to predict various properties, such as reactivity, solubility, and biological activity. nih.gov This predictive power can guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of success for a given application. For instance, AI can be used to design new antibacterial agents by identifying key structural features that contribute to their efficacy. nih.gov

In the context of material science, machine learning can help identify potential design errors in synthetic processes and tune microstructures to achieve desired mechanical or optical properties. nih.gov By inputting the structural parameters of this compound derivatives, AI algorithms could predict their suitability for various applications, such as in the development of new polymers or nonlinear optical materials.

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers

The hydrazide moiety in this compound is an excellent ligand for coordinating with metal ions, opening up a rich area of research in coordination chemistry. Hydrazones, derived from hydrazides, readily form stable complexes with a variety of metals, and these complexes often exhibit interesting biological and material properties. nih.gov

Future research will likely involve synthesizing and characterizing metal complexes of this compound with a wide range of metal centers, including transition metals like copper, as well as other coinage metals. nih.gov The presence of the fluorine and nitro groups on the benzohydrazide (B10538) backbone can significantly influence the electronic properties and geometry of the resulting metal complexes, leading to novel catalytic, magnetic, or biological activities.

The study of these new metal complexes will involve a combination of experimental techniques, such as single-crystal X-ray diffraction, and computational modeling to understand their structure-property relationships. The insights gained could lead to the development of new catalysts, sensors, or therapeutic agents. nih.gov

Table 2: Potential Metal Complexes and Research Focus

| Metal Center | Potential Research Focus | Related Compounds/Complexes |

|---|---|---|

| Copper(II) | Catalysis, antimicrobial activity | Dinuclear copper(II) complexes with halogen-substituted 2-hydroxybenzylidene benzohydrazides nih.gov |

| Silver(I) | Antimicrobial applications, luminescent materials | Hydrazine-based silver(I) complexes nih.gov |

| Gold(I/III) | Therapeutic agents, catalytic applications | Hydrazine-based gold(I/III) complexes nih.gov |

Investigating Solid-State Reactivity and Transformations

The study of chemical reactions in the solid state can reveal unique reactivity patterns and lead to the synthesis of novel materials that are inaccessible through solution-phase chemistry. The fluorine atom in this compound can play a crucial role in directing the packing of molecules in the solid state through non-covalent interactions, thereby influencing their solid-state reactivity. nih.gov

Future research could explore the solid-state transformations of this compound under various stimuli, such as heat, light, or pressure. For example, fluorination has been shown to modulate the solid-state [2+2] photodimerization of organoboronic ester adducts. nih.gov Similar principles could be applied to investigate the potential for solid-state polymerization or other reactions of this compound and its derivatives.

Understanding the relationship between molecular structure, crystal packing, and solid-state reactivity will be essential. Techniques such as single-crystal X-ray diffraction, solid-state NMR, and computational modeling will be invaluable in elucidating these relationships and guiding the design of new functional solid-state materials. nih.gov

New Avenues in Material Science Applications Beyond NLO Properties

While related compounds have been investigated for their nonlinear optical (NLO) properties, the unique combination of functional groups in this compound suggests a range of other potential applications in material science.

The fluorinated nitroaromatic structure is a key component in the synthesis of fluorescent probes for bioimaging. ossila.com This suggests that this compound could serve as a building block for developing new fluorescent sensors for detecting specific ions, molecules, or changes in the cellular environment.

Furthermore, the ability of the hydrazide group to form extensive hydrogen-bonding networks, combined with the electronic properties imparted by the fluoro and nitro groups, makes this compound an interesting candidate for the development of new polymers and organic frameworks. These materials could have applications in areas such as gas separation, energy storage, or as components in electronic devices. The incorporation of fluorine can enhance the thermal stability and chemical resistance of materials, making derivatives of this compound attractive for high-performance applications. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Fluoro-2-nitrobenzohydrazide, and how can reaction parameters be optimized for higher yields?

- Answer: The compound is typically synthesized via hydrazide formation from 5-Fluoro-2-nitrobenzoic acid (precursor) by refluxing with hydrazine hydrate in ethanol/water. Key parameters include:

- Molar ratio: A 1:2 molar ratio of acid to hydrazine hydrate improves conversion .

- Solvent system: Ethanol (80%) with 20% water enhances solubility and reduces side products .

- Reaction time: 6–8 hours under reflux ensures complete reaction. Post-reaction, cooling to 0–5°C precipitates the product, which is purified via recrystallization (ethanol) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and what are the expected diagnostic peaks?

- Answer:

- ¹H/¹⁹F NMR: The hydrazide NH₂ protons appear as a broad singlet (~δ 9.5–10.5 ppm). Fluorine NMR shows a singlet near δ -110 ppm (CF coupling) .

- IR spectroscopy: Stretching vibrations for C=O (amide I, ~1640 cm⁻¹) and N-H (~3200 cm⁻¹) confirm hydrazide formation .

- Mass spectrometry: Molecular ion peak [M+H]⁺ at m/z 214.03 (C₇H₅FN₃O₃) .

Q. What purification methods are recommended for this compound, and how does solvent selection impact crystal quality?

- Answer: Recrystallization using ethanol/water (3:1 v/v) yields >95% purity. Slow cooling (0.5°C/min) improves crystal size and reduces solvent inclusion. Alternative methods like column chromatography (silica gel, ethyl acetate/hexane) resolve polar impurities but are less efficient for bulk purification .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its coordination behavior with transition metals, and what spectroscopic evidence supports these interactions?

- Answer: The hydrazide group acts as a bidentate ligand, coordinating via carbonyl oxygen and NH₂. For example, with oxidovanadium(V), UV-Vis spectra show a d-d transition band at ~450 nm, while EPR confirms a distorted octahedral geometry. X-ray crystallography reveals bond lengths (V=O: 1.61 Å; V-N: 2.02 Å) consistent with strong coordination .

Q. What mechanistic insights explain unexpected byproduct formation during condensation reactions involving this compound?

- Answer: Competing reactions include:

- Nitro group reduction: In reductive conditions (e.g., H₂/Pd-C), the nitro group may reduce to NH₂, forming 5-Fluoro-2-aminobenzohydrazide. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

- Hydrazide decomposition: Prolonged heating (>100°C) in acidic media cleaves the hydrazide to 5-Fluoro-2-nitrobenzoic acid. Mitigate by maintaining pH 6–7 and temperatures <80°C .

Q. What strategies enable selective functionalization of the hydrazide group while preserving the nitro moiety in multi-step syntheses?

- Answer:

- Protection of nitro group: Use Boc (tert-butoxycarbonyl) to shield the nitro group during hydrazide alkylation .

- Mild acylating agents: Acetyl chloride in dichloromethane at 0°C selectively acetylates the hydrazide NH₂ without affecting the nitro group .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- Electrophilic centers: The C-3 position (meta to nitro) has the highest positive electrostatic potential (+1.2 eV), favoring nucleophilic attack .

- Activation energy: Substitution with methoxide occurs at ~25 kcal/mol, consistent with experimental rates in DMF at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.